molecular formula C8H16NO3P B3427300 Diisopropyl (cyanomethyl)phosphonate CAS No. 58264-04-3

Diisopropyl (cyanomethyl)phosphonate

Cat. No.: B3427300
CAS No.: 58264-04-3
M. Wt: 205.19 g/mol
InChI Key: MQDIIJHQSUNBKA-UHFFFAOYSA-N
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Description

Diisopropyl (cyanomethyl)phosphonate is an organophosphorus compound with the molecular formula C8H16NO3P It is a phosphonate ester characterized by the presence of a cyanomethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (cyanomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diisopropyl phosphite and cyanomethyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The cyanomethyl group can be substituted with other nucleophiles, leading to a variety of functionalized phosphonates.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyanomethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, amines, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisopropyl (cyanomethyl)phosphonate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biology and Medicine: Research explores its potential as a precursor for bioactive molecules and pharmaceuticals.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diisopropyl (cyanomethyl)phosphonate involves its interaction with various molecular targets. The cyanomethyl group can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The phosphonate moiety can participate in coordination chemistry, forming complexes with metal ions and other species.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (cyanomethyl)phosphonate
  • Dimethyl (cyanomethyl)phosphonate
  • Diphenyl (cyanomethyl)phosphonate

Uniqueness

Diisopropyl (cyanomethyl)phosphonate is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties can influence its reactivity and interactions with other molecules, making it distinct from its diethyl, dimethyl, and diphenyl counterparts.

Properties

IUPAC Name

2-di(propan-2-yloxy)phosphorylacetonitrile
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InChI

InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3
Source PubChem
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InChI Key

MQDIIJHQSUNBKA-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CC#N)OC(C)C
Source PubChem
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Molecular Formula

C8H16NO3P
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DSSTOX Substance ID

DTXSID50176042
Record name Diisopropyl (cyanomethyl)phosphonate
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Molecular Weight

205.19 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name Diisopropyl cyanomethylphosphonate
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CAS No.

21658-95-7, 58264-04-3
Record name Bis(1-methylethyl) P-(cyanomethyl)phosphonate
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Record name Diisopropyl (cyanomethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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